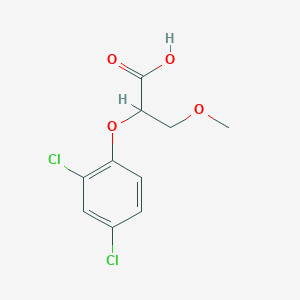

2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. This particular compound is used primarily as a herbicide to control broadleaf weeds in various agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid typically involves the following steps:

Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.

Etherification: The 2,4-dichlorophenol is then reacted with 3-methoxypropanoic acid under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Typically, the process involves:

Chlorination: Using chlorine gas in the presence of a catalyst.

Etherification: Conducted in a solvent such as toluene or xylene, with a base like sodium hydroxide to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form various chlorinated phenolic compounds.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Produces chlorinated phenols and quinones.

Reduction: Leads to the formation of less chlorinated phenols.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic applications due to its ability to modulate plant hormone pathways.

Industry: Widely used in agriculture to control broadleaf weeds, improving crop yields and quality.

Mechanism of Action

The compound exerts its effects by mimicking the natural plant hormone auxin. When applied to plants, it disrupts normal growth processes by:

Activation of Auxin Receptors: Binds to auxin receptors, leading to uncontrolled cell division and growth.

Disruption of Cellular Processes: Alters the actin cytoskeleton, increases the synthesis of abscisic acid and ethylene, and generates reactive oxygen species.

Plant Death: The cumulative effect of these disruptions leads to abnormal growth, senescence, and eventual death of the plant.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is similar to other phenoxy herbicides such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and biological properties.

Dichlorprop: A chlorophenoxy herbicide with a similar structure and function.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid apart is its specific substitution pattern, which can lead to unique interactions with plant hormone pathways and potentially different environmental behaviors compared to other phenoxy herbicides.

Biological Activity

2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid, commonly referred to as Dichlorprop , is a synthetic herbicide with significant biological activity. This compound is part of the phenoxy herbicide family and is primarily used to control broadleaf weeds in various agricultural settings. Understanding its biological activity involves examining its mechanisms of action, effects on different organisms, and potential health risks associated with exposure.

Dichlorprop mimics the plant growth hormone auxin , specifically indoleacetic acid (IAA). By acting as a synthetic auxin, it induces uncontrolled growth in target plants, leading to their death. The compound disrupts normal plant growth processes, resulting in abnormal cell division and elongation, ultimately causing wilting and necrosis of the plant tissues .

Herbicidal Activity

- Target Weeds : Dichlorprop is effective against a wide range of broadleaf weeds. Its application leads to rapid growth followed by plant death.

- Mechanism : The herbicide's action is characterized by excessive cell elongation and division, which is a hallmark of auxin-like activity.

Microbial Degradation

Research has identified specific bacterial strains capable of degrading Dichlorprop. For instance, a strain of Flavobacterium was isolated that utilized Dichlorprop as its sole carbon source, showcasing the potential for bioremediation in contaminated environments . The degradation pathway typically involves the conversion of Dichlorprop into less harmful compounds through microbial metabolism.

Acute Effects

Exposure to Dichlorprop can lead to various acute health effects:

- Symptoms : Nausea, vomiting, diarrhea, abdominal pain, and poor appetite are common acute symptoms following exposure .

- Respiratory Issues : Inhalation may irritate the respiratory tract, causing coughing and shortness of breath.

Chronic Effects

Long-term exposure has been associated with more severe health issues:

- Neurological Symptoms : Prolonged exposure can result in headaches, fatigue, muscle weakness, twitching, and convulsions .

- Carcinogenic Potential : Dichlorprop has been classified as a potential carcinogen by various health organizations due to its chemical structure and biological activity .

Research Findings

A variety of studies have been conducted to explore the biological activity and environmental impact of Dichlorprop:

Case Studies

- Agricultural Application : In a controlled study conducted on soybean fields, the application of Dichlorprop significantly reduced populations of targeted broadleaf weeds while showing minimal impact on crop yield.

- Environmental Remediation : A study exploring bioremediation techniques highlighted the effectiveness of Flavobacterium strains in degrading Dichlorprop in contaminated soils, suggesting potential methods for cleaning up agricultural runoff.

Properties

Molecular Formula |

C10H10Cl2O4 |

|---|---|

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |

InChI |

InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |

InChI Key |

UMLOEDKTWXWYHA-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.